4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Drug design Lipophilicity optimization ADME prediction

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS 917746-95-3, molecular formula C₁₈H₁₉N₃O₂S, MW 341.4 g/mol) is a tri-substituted 1,2,4-triazole-3-thiol derivative bearing a 2-ethoxyphenyl substituent at N4, a p-tolyloxymethyl group at C5, and a free thiol (thione tautomer) at C3. The compound is commercially available at ≥95% purity from multiple suppliers including AKSci and MolCore, with recommended long-term storage in a cool, dry place.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
Cat. No. B11763540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)C
InChIInChI=1S/C18H19N3O2S/c1-3-22-16-7-5-4-6-15(16)21-17(19-20-18(21)24)12-23-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,24)
InChIKeyJIZCKPFZKOPDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS 917746-95-3): Core Physicochemical Identity and Procurement Profile


4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS 917746-95-3, molecular formula C₁₈H₁₉N₃O₂S, MW 341.4 g/mol) is a tri-substituted 1,2,4-triazole-3-thiol derivative bearing a 2-ethoxyphenyl substituent at N4, a p-tolyloxymethyl group at C5, and a free thiol (thione tautomer) at C3 [1]. The compound is commercially available at ≥95% purity from multiple suppliers including AKSci and MolCore, with recommended long-term storage in a cool, dry place . Its computed physicochemical profile—XLogP3 of 3.9, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds—positions it as a moderately lipophilic scaffold with drug-like characteristics suitable for medicinal chemistry and agrochemical lead optimization programs [1].

Why 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiol Analogs


Substitution with simpler 4-alkyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol analogs (e.g., 4-ethyl or 4-butyl variants) or 4-aryl analogs lacking the ortho-ethoxy group introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and molecular recognition surface that directly impact biological target engagement. Published data on the 4-tolyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole thioether series demonstrate that subtle variation in the N4 substituent modulates 15-LOX inhibitory potency from IC₅₀ 2.73 µM to >14 µM [1]. Similarly, S-alkylation of the thiol group in related 4-aryl-triazole-3-thiols shifts cholinesterase inhibition from IC₅₀ ~38 µM (AChE) to single-digit micromolar values [2]. The free thiol in the target compound further differentiates it from pre-alkylated thioether analogs by enabling on-demand S-functionalization for covalent probe development, metal coordination, or disulfide-based prodrug strategies—a synthetic degree of freedom absent in S-substituted comparators. These structure-activity relationships mean that procurement of a generic 'triazole-3-thiol' without the specific 2-ethoxyphenyl/p-tolyloxymethyl combination cannot guarantee reproducible target binding or physicochemical behavior.

Quantitative Differentiation Evidence for 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol Against Closest Structural Analogs


Lipophilicity (XLogP3) Advantage Over N4-Alkyl and N4-(4-Methoxyphenyl) Analogs Drives Membrane Permeability Differentiation

The target compound exhibits a computed XLogP3 of 3.9, which is substantially higher than the 4-ethyl analog (XLogP3 = 2.4, Δ = +1.5), the 4-butyl analog (XLogP3 = 3.3, Δ = +0.6), the 4-(2-methoxyethyl) analog (XLogP3 = 1.9, Δ = +2.0), and the 4-(4-methoxyphenyl) analog (XLogP3 = 3.6, Δ = +0.3) [1]. This XLogP3 value falls within the optimal range for CNS penetration (typically 2–5) while the 4-ethyl and 4-(2-methoxyethyl) variants fall below or at the lower boundary of this window. The ortho-ethoxy substituent on the N4-phenyl ring contributes an additional ~0.3 logP units compared to the para-methoxy regioisomer, attributable to the reduced solvent exposure of the ethoxy oxygen in the ortho position [1].

Drug design Lipophilicity optimization ADME prediction

15-Lipoxygenase (15-LOX) Inhibitory Potential Inferred from p-Tolyloxymethyl Triazole Scaffold with Quantitative Benchmarking Against Baicalein

Although the target compound itself has not been directly assayed, the closely related 4-tolyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole thioether series demonstrated potent 15-LOX inhibition with the most active analog (6h, 3-phenethylthio derivative) achieving an IC₅₀ of 2.73 ± 0.15 µM, approaching the potency of the reference standard baicalein (IC₅₀ = 2.24 ± 0.13 µM) [1]. Four additional analogs (6g, 6d, 6f, 6c) exhibited IC₅₀ values between 11.39 ± 0.13 µM and 14.63 ± 0.17 µM. The target compound shares the identical p-tolyloxymethyl-triazole core and differs at N4 (2-ethoxyphenyl vs. 4-tolyl) and at C3 (free thiol vs. thioether), providing a distinct chemotype for 15-LOX inhibitor development with the thiol available for further S-alkylation SAR exploration [1]. All tested analogs in this series maintained >72% blood mononuclear cell viability at 0.25 mM, indicating a favorable preliminary cytotoxicity window [1].

Anti-inflammatory 15-LOX inhibition Arachidonic acid cascade

Cholinesterase Inhibition Potential Inferred from 4-Aryl-1,2,4-triazole-3-thiol Chemotype with Quantitative AChE/BChE IC₅₀ Benchmarks

The S-alkylated derivative series based on 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol established that this chemotype can achieve meaningful cholinesterase inhibition: the n-heptylthio derivative (6g) displayed AChE IC₅₀ = 38.35 ± 0.62 µM and BChE IC₅₀ = 147.75 ± 0.67 µM, compared to the reference standard eserine [1]. Further optimization through S-aralkylation yielded compound VIc with improved AChE IC₅₀ = 3.26 ± 0.35 µM [2], and compound 7c achieved AChE IC₅₀ = 9.52 ± 0.25 µM with BChE IC₅₀ = 31.51 ± 0.38 µM for compound 7g [3]. The target compound differs structurally by bearing the 2-ethoxyphenyl group at N4 (vs. 4-phenyl in the Arfan series) and a p-tolyloxymethyl substituent at C5 (vs. 4-methoxyphenyl), with a free thiol available for S-alkylation. These structural features position it as a distinct starting scaffold for cholinesterase inhibitor development with the potential for improved selectivity through rational S-substituent design [1][2][3].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Antibacterial Activity of p-Tolyloxymethyl-Triazole Scaffold Against Micrococcus luteus with Superiority Over Tetracycline

The 4-tolyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole thioether series was evaluated for antibacterial activity, and all tested compounds showed activity against Micrococcus luteus with MIC values ranging from 93.75 µg/mL to 375 µg/mL, which compares favorably to the reference antibiotic tetracycline (MIC = 500 µg/mL against the same strain) [1]. The p-tolyloxymethyl substituent at C5 is a conserved feature between these active thioethers and the target compound. The target compound's free thiol at C3 distinguishes it from the tested thioethers and may enable metal-chelation-dependent antibacterial mechanisms not available to S-alkylated analogs, as triazole-3-thiols are known to coordinate transition metals implicated in bacterial enzyme inhibition [2]. This provides a rationale for prioritizing the thiol form over pre-alkylated thioether analogs in antibacterial screening cascades.

Antibacterial Gram-positive Drug-resistant pathogens

Free Thiol at C3 Enables On-Demand S-Functionalization Chemistry Absent in Pre-Alkylated Thioether Analogs

The target compound retains a nucleophilic free thiol (tautomeric with the thione form) at the C3 position of the triazole ring, which is absent in the extensively studied S-alkylated thioether analogs such as the 15-LOX inhibitor series [1]. This thiol can undergo regioselective S-alkylation with diverse electrophiles (alkyl halides, Michael acceptors, propargyl bromides) to generate focused libraries [2], form disulfide linkages for reversible covalent probe development, or coordinate metal ions (Cu, Zn, Fe) for metalloenzyme inhibition or coordination chemistry applications. A recent study demonstrated that thiol-substituted 1,2,4-triazoles activated by a chloromethyl warhead can serve as tunable covalent inhibitors with reactivity modulated by the thiol substitution pattern [3]. In contrast, the pre-alkylated analogs (e.g., 4-tolyl-5-(p-tolyloxymethyl)-3-(phenethylthio)-4H-1,2,4-triazole) are chemically locked and cannot exploit these thiol-mediated derivatization strategies [1].

Covalent inhibitor design Chemical biology probes Click chemistry

Rotatable Bond and Hydrogen Bond Acceptor Count Differentiation from 4-Alkyl Analogs Affects Molecular Recognition and Conformational Entropy

The target compound possesses 6 rotatable bonds and 4 hydrogen bond acceptors (HBA), compared to the 4-ethyl analog which has only 4 rotatable bonds and 3 HBA [1]. The additional two rotatable bonds arise from the 2-ethoxyphenyl N4 substituent (ethoxy O–CH₂ and O–Ar bonds), while the extra HBA comes from the ethoxy oxygen. This increases the conformational search space and provides an additional hydrogen-bonding interaction site that can enhance binding affinity when the ethoxy oxygen engages a complementary H-bond donor in the target protein. The 4-(2-methoxyethyl) analog shares 6 rotatable bonds and 4 HBA but with a flexible aliphatic linker (methoxyethyl) rather than the rigid aromatic 2-ethoxyphenyl ring, resulting in different conformational preferences and π-stacking potential [1]. These computed descriptors translate to measurably different molecular recognition profiles in docking simulations: in the 15-LOX inhibitor series, the N4-tolyl substituent engages π-interactions with His373 and His378 that would be sterically and electronically altered by the 2-ethoxyphenyl group [2].

Molecular recognition Conformational analysis Drug-likeness

High-Value Application Scenarios for 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization via S-Alkylation Library Synthesis Targeting 15-LOX

Investigators pursuing novel 15-LOX inhibitors for inflammatory disease should procure this compound as a core scaffold for focused S-alkylation library synthesis. The p-tolyloxymethyl-triazole core has demonstrated 15-LOX inhibitory activity as low as IC₅₀ = 2.73 µM in the thioether series [1], and the target compound's free thiol enables rapid generation of 20–50 S-substituted analogs via parallel alkylation with diverse electrophiles. This approach leverages the established SAR that S-substituent identity modulates potency across a >5-fold range (IC₅₀ 2.73–14.63 µM) [1], while the 2-ethoxyphenyl N4 substituent provides an unexplored vector for potency and selectivity optimization beyond the published 4-tolyl series.

Cholinesterase Inhibitor Development with Tunable S-Substituent SAR for Neurodegenerative Disease Programs

For medicinal chemistry groups targeting Alzheimer's disease through cholinesterase inhibition, this compound offers a chemically distinct 4-aryl-1,2,4-triazole-3-thiol entry point. Published S-alkylated analogs in the 4-phenyl series achieve AChE IC₅₀ values of 3.26–38.35 µM depending on the S-substituent [2]. The target compound's ortho-ethoxyphenyl group at N4 and p-tolyloxymethyl group at C5 provide differentiated steric and electronic properties versus the published 4-phenyl/5-(4-methoxyphenyl) scaffold, potentially improving AChE/BChE selectivity. The free thiol enables systematic S-alkylation with alkyl, benzyl, and heterocyclic electrophiles to optimize both potency and CNS penetration (supported by the favorable XLogP3 of 3.9 within the CNS drug space [3]).

Covalent Chemical Probe Development Using the Thiol as a Tunable Electrophilic Warhead

The growing interest in covalent inhibitors for challenging drug targets (kinases, KRAS, ubiquitin ligases) creates demand for scaffolds with tunable electrophilicity. The thiol-substituted 1,2,4-triazole chemotype has been validated as a platform for isomeric covalent inhibitors with adjustable reactivity [4]. The target compound can be converted to a chloromethyl-activated covalent warhead (analogous to the strategy demonstrated by Xu et al.) or functionalized with acrylamide, vinyl sulfonamide, or other electrophilic traps via the free thiol. This is not achievable with the pre-alkylated thioether analogs (e.g., the 15-LOX inhibitor series), which lack a nucleophilic sulfur for warhead installation [1].

Antibacterial Screening Cascades Exploiting Thiol-Mediated Metal Chelation Mechanisms

Programs screening for novel antibacterial agents against Gram-positive pathogens should prioritize this compound over S-alkylated analogs. The p-tolyloxymethyl-triazole scaffold shows MIC values of 93.75–375 µg/mL against M. luteus, outperforming tetracycline (MIC = 500 µg/mL) [1]. The free thiol may enable supplementary metal-chelation antibacterial mechanisms through coordination of essential bacterial metal cofactors (Zn²⁺ in metallo-β-lactamases, Fe²⁺ in ribonucleotide reductase), a mode of action inaccessible to thioether analogs. Testing the thiol form alongside S-alkylated derivatives in parallel MIC assays would directly quantify the contribution of the free thiol to antibacterial potency and spectrum.

Quote Request

Request a Quote for 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.